molecular formula C11H10N2O4 B2965817 2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetic acid CAS No. 24919-38-8

2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetic acid

Cat. No.: B2965817
CAS No.: 24919-38-8
M. Wt: 234.211
InChI Key: PZADUWCGARVTQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetic acid (CAS 24919-38-8) is a high-purity chemical building block designed for research and development applications. This benzodiazepine derivative is supplied with a guaranteed purity of 95% and should be stored at 2-8°C to maintain stability . As a functionalized benzodiazepine core, this compound serves as a key synthetic intermediate for medicinal chemists. Researchers can leverage its structure to explore novel therapeutic agents, as the benzodiazepine scaffold is known for its presence in compounds with diverse biological activities . The acetic acid side chain at the 3-position provides a versatile handle for further chemical modification, enabling conjugation, amide bond formation, and the synthesis of more complex molecules for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet and handle the compound according to established laboratory safety protocols.

Properties

IUPAC Name

2-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c14-9(15)5-8-11(17)12-7-4-2-1-3-6(7)10(16)13-8/h1-4,8H,5H2,(H,12,17)(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZADUWCGARVTQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a benzodiazepine derivative with acetic anhydride in the presence of a catalyst. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for better control over reaction parameters and higher yields. The use of automated systems can also reduce the risk of human error and improve the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can yield simpler benzodiazepine derivatives.

    Substitution: The acetic acid moiety can be substituted with other functional groups to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex benzodiazepine derivatives.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and receptor binding.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetic acid involves its interaction with specific molecular targets. It is believed to bind to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). This interaction can lead to various physiological effects, including sedation, anxiolysis, and muscle relaxation.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their differences:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Purity (if available)
2-(2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetic acid (Target) C₁₁H₁₀N₂O₄ 234.21 Acetic acid side chain Discontinued (various)
[(3R)-2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetic acid C₁₁H₁₀N₂O₄ 234.21 R-configuration at C3 95%
3-[(3S)-2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]propanoic acid C₁₂H₁₂N₂O₄ 248.23 Propanoic acid side chain; S-configuration at C3 95%
2-[(3S)-2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}acetamide C₂₁H₁₈F₃N₅O₃ 445.40 Trifluoromethyl-benzimidazole-ethylacetamide chain -
(±)-7-[[bis[2-(4-piperidinyl)ethyl]amino]carbonyl]-4-methyl-3-oxo-...-acetic acid C₂₈H₃₈N₆O₅ 538.65 Piperidinyl-ethylamide substituent -

Key Observations:

  • Stereochemistry: The R- and S-configurations at the C3 position (e.g., [(3R)-...] vs. [(3S)-...]) may influence receptor binding specificity, though pharmacological data are pending .
  • Bulkier Substituents: Analogs like the trifluoromethyl-benzimidazole derivative (445.40 Da) and piperidinyl-ethylamide compounds (538.65 Da) exhibit enhanced steric bulk, which may improve target affinity or metabolic stability .

Biological Activity

2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetic acid, also known as a derivative of benzodiazepine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties and clinical implications.

  • Molecular Formula : C₁₁H₁₀N₂O₄
  • Molecular Weight : 234.21 g/mol
  • CAS Number : 1217715-92-8

The compound features a benzodiazepine core structure with specific functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been reported to exhibit:

  • GABAergic Activity : This compound may enhance the effects of gamma-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the brain. Such activity can lead to anxiolytic and sedative effects.

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of this compound:

  • Anxiolytic Effects : In animal models, the compound demonstrated significant anxiolytic properties comparable to established benzodiazepines.
  • Neuroprotective Effects : Research indicates that it may provide neuroprotection in models of oxidative stress and neurodegeneration.
  • Antidepressant Activity : Some studies suggest that it may influence serotonin pathways, contributing to antidepressant-like effects.

Study 1: Anxiolytic Activity

A study published in the Journal of Medicinal Chemistry assessed the anxiolytic properties of various benzodiazepine derivatives. The results indicated that the compound significantly reduced anxiety-like behavior in rodent models when administered at doses of 10 mg/kg .

Study 2: Neuroprotection

Another research article investigated the neuroprotective effects against oxidative stress in neuronal cell cultures. The compound exhibited a protective effect at concentrations as low as 1 μM, suggesting a potential therapeutic application in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeTest ModelDose/ConcentrationResult
AnxiolyticRodent models10 mg/kgSignificant reduction in anxiety behavior
NeuroprotectiveNeuronal cell cultures1 μMProtection against oxidative stress
AntidepressantSerotonin pathway assaysVariesPositive modulation of serotonin levels

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.